Indol-2-one

Anti-glycation Diabetes complications BSA-MG assay

Indol-2-one (oxindole, CAS 59-48-3) is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a five-membered lactam ring, formally 1,3-dihydro-2H-indol-2-one. It is a pale yellow solid with a melting point of 128 °C, practically insoluble in water, but soluble in ethanol, DMSO, and DMF.

Molecular Formula C8H5NO
Molecular Weight 131.13 g/mol
Cat. No. B1256649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndol-2-one
Molecular FormulaC8H5NO
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=O)N=C2C=C1
InChIInChI=1S/C8H5NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-5H
InChIKeyQNLOWBMKUIXCOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indol-2-one (Oxindole) for Scientific Procurement: Core Identity and Baseline Differentiation


Indol-2-one (oxindole, CAS 59-48-3) is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a five-membered lactam ring, formally 1,3-dihydro-2H-indol-2-one . It is a pale yellow solid with a melting point of 128 °C, practically insoluble in water, but soluble in ethanol, DMSO, and DMF . Oxindole serves both as an endogenous mammalian metabolite (derived from tryptophan) and as a versatile synthetic scaffold for kinase inhibitors, anticancer agents, anti-glycation compounds, and antimicrobials . Its structural differentiation from the parent indole—the replacement of the pyrrole C2 carbon with a carbonyl—introduces a hydrogen-bond donor/acceptor motif that fundamentally alters solubility, target engagement, and pharmacokinetic behaviour .

Why Indol-2-one Cannot Be Replaced by Generic Indole, Isatin, or 5-Hydroxyoxindole Equivalents


Despite sharing the indole nucleus, indol-2-one (oxindole) exhibits fundamentally divergent biological activity from its nearest structural neighbours. In antiproliferative assays, oxindole itself is inactive at submicromolar concentrations, whereas 5-hydroxyoxindole and isatin (2,3-dioxindole) inhibit multiple cell lines including N1E-115, PC12, and HL60 at submicromolar levels . This cannot be predicted from the core scaffold alone. In anti-glycation screens, a specific 3-benzylidene-oxindole derivative achieves an IC50 of 150.4 µM—1.96-fold more potent than the reference standard rutin (IC50 294.5 µM)—while other oxindole derivatives in the same series reach only 856.7 µM . Physicochemical substitution is equally problematic: indole exhibits measurable water solubility (0.19 g/100 mL), whereas oxindole is practically insoluble, altering formulation and bioavailability requirements . These quantitative gaps demonstrate that interchangeability among indole-class compounds is not supported by evidence.

Quantitative Differential Evidence for Indol-2-one: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Anti-Glycation Potency: 3-Benzylidene-Oxindole Derivative Outperforms Rutin Standard by 1.96-Fold

In a systematic structure–activity study of 23 oxindole derivatives evaluated in the BSA–methylglyoxal (BSA-MG) in vitro glycation model, the lead compound 3-[(3-chlorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one achieved an IC50 of 150.4 ± 2.5 µM, representing a 1.96-fold improvement over the reference anti-glycation agent rutin (IC50 294.5 ± 1.50 µM) . Within the same series, the weakest derivative exhibited an IC50 of 856.7 µM, a 5.7-fold range that underscores the critical role of the 3-benzylidene substitution and precludes the assumption of class-wide equivalence . A structurally distinct oxindole-based chalcone analogue (para-CH3 substitution) independently confirmed this advantage with an IC50 of 224.23 ± 1.93 µM against the same rutin reference, further validating the scaffold's preferential anti-glycation potential .

Anti-glycation Diabetes complications BSA-MG assay

Antiproliferative Selectivity: Oxindole Is Inactive Whereas 5-Hydroxyoxindole and Isatin Inhibit Proliferation at Submicromolar Concentrations

In a direct comparative proliferation assay, 5-hydroxyoxindole and isatin each inhibited N1E-115, BALB/c3T3, BBC, PC12, and HL60 cell lines at submicromolar concentrations, whereas the parent oxindole showed no detectable antiproliferative activity under identical conditions . At the signalling level, acute treatment with 5-hydroxyoxindole at 10 µM strongly inhibited ERK1 activity, while 5-hydroxyoxindole and isatin at 100 µM reduced total ERK activity by 35% . This reveals that the C5 hydroxylation or C2/C3 dioxidation (isatin) is obligatory for antiproliferative engagement, and that procurement of unsubstituted oxindole for direct anti-cancer screening is not supported by existing evidence.

Antiproliferative Cancer cell lines Oxindole selectivity

Aqueous Solubility Dichotomy: Oxindole Is Practically Insoluble Whereas Indole Shows 0.19 g/100 mL Water Solubility

The C2 carbonyl of oxindole profoundly alters aqueous solubility compared to the parent indole scaffold. Indole dissolves at 0.19 g/100 mL (1.9 g/L) in water at 20 °C . In contrast, oxindole is classified as practically insoluble in water . In organic solvents, oxindole reaches 10 mg/mL in ethanol and DMF, and 3 mg/mL in DMSO . The melting point further reflects this divergence: indole melts at 52–54 °C while oxindole melts at 128 °C . This solubility gap means that experimental protocols requiring aqueous media cannot substitute indole for oxindole, or vice versa, without significant formulation adjustment.

Solubility Formulation Physicochemical properties

Pharmacokinetic Profile: Oxindole Derivatives Exhibit Bioavailability Score of 0.55 with High GI Absorption and Defined CYP Inhibition Pattern

In silico ADMET evaluation of two synthetic oxindole derivatives (C1 and C2) using the SwissADME platform returned a bioavailability score of 0.55 for both, with high gastrointestinal absorption and predicted blood–brain barrier penetration without P-glycoprotein substrate liability . Both compounds were predicted to inhibit CYP1A2, CYP2C19, and CYP2C9 isoforms but not CYP2D6 or CYP3A4, a selectivity pattern that differentiates them from many indole-based drugs which commonly interact with CYP3A4 . Additionally, both compounds showed high plasma protein binding, efficient distribution, and mild to moderate clearance rates; among ten toxicity endpoints assessed in silico, only hepatotoxicity was flagged . Although these are class-level predictions lacking head-to-head comparator values for indole itself, the distinct CYP inhibition fingerprint provides actionable procurement guidance: oxindole scaffolds carry a lower predicted risk of CYP2D6/CYP3A4-mediated drug–drug interactions relative to many indole-containing therapeutics.

ADMET Bioavailability Drug-likeness

Antioxidant Activity: Oxindole Derivatives C1 and C2 Show DPPH Radical Scavenging with IC50 of 37.39 and 34.68 µM Against a Standard of 29.36 µM

In a concentration-dependent DPPH radical scavenging assay, two newly synthesized oxindole derivatives (C1 and C2) achieved IC50 values of 37.39 µM and 34.68 µM, respectively, compared to a standard antioxidant control with an IC50 of 29.36 µM . At the highest tested concentration (1000 µM), C1 achieved 91% inhibition and C2 achieved 86% inhibition, versus 92% for the standard . This places the oxindole derivatives within 1.18–1.27-fold of the standard's potency—sufficient for use as antioxidant scaffolds but without claiming superiority. The data establish a quantitative baseline for antioxidant screening programs considering oxindole cores, with the meta-hydroxyl substitution identified as the preferred position for charge-transfer-mediated radical scavenging based on DFT ΔNmax values (C1: 2.596 eV; C2: 2.477 eV) .

Antioxidant DPPH assay Radical scavenging

Kinase Inhibition Scaffold Versatility: Oxindole Derivatives Achieve Nanomolar cRaf1 Kinase Inhibition, Supporting Targeted Anticancer Screening

A focused library of benzylidene-1H-indol-2-one (oxindole) derivatives was screened against cRaf1 kinase using a three-kinase cascade assay (Raf/MEK/ERK2). Diverse 5-position substitutions yielded compounds with low nanomolar kinase enzyme inhibition and confirmed intracellular MAPK pathway suppression . Over 2,000 compounds were evaluated in this system, establishing the oxindole donor/acceptor pharmacophore—comprising an acidic phenol flanked by two substitutions—as a privileged kinase inhibitor motif . The SAR revealed that seemingly minor substituent changes around the benzylidene-oxindole core could produce remarkably different selectivity and potency profiles . This contrasts with unsubstituted indole, which lacks the C2 carbonyl hydrogen-bond anchor and does not engage the kinase hinge region with comparable affinity.

Kinase inhibition cRaf1 MAPK pathway

Evidence-Backed Procurement Scenarios for Indol-2-one: Where the Quantitative Differentiation Translates into Research Value


Diabetic Complication Research: Anti-Glycation Lead Optimisation

Research groups targeting advanced glycation end-product (AGE)-mediated diabetic complications should prioritise 3-benzylidene-oxindole derivatives. The lead compound 3-[(3-chlorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one delivers a 1.96-fold IC50 improvement over the reference standard rutin (150.4 vs. 294.5 µM) in the BSA-MG glycation assay . This quantitative advantage supports structure–activity relationship (SAR) expansion around the 3-benzylidene position, where electron-withdrawing substituents on the phenyl ring have been shown to enhance potency within a 150–856 µM range . Procurement of the unsubstituted oxindole core as the synthetic starting point enables rapid derivatisation via Knoevenagel condensation with aromatic aldehydes, a one-step route to the active pharmacophore.

Kinase Inhibitor Discovery: cRaf1-Focused Anticancer Screening Libraries

Medicinal chemistry teams building kinase-focused compound libraries should select the oxindole scaffold for its validated cRaf1 hinge-binding motif. The benzylidene-oxindole pharmacophore—comprising an acidic phenol flanked by two substitutions—has produced low nanomolar cRaf1 inhibitors with confirmed intracellular MAPK pathway suppression . With over 2,000 analogues screened and a well-characterised SAR, the scaffold offers predictable synthetic diversification through mixed aldol condensation, enabling rapid library enumeration for high-throughput kinase profiling . The CYP2D6/CYP3A4-sparing profile predicted for oxindole derivatives further supports their advancement into preclinical ADMET evaluation without the common indole-class CYP3A4 liability .

Formulation-Aware Assay Design: Selecting Oxindole over Indole for Non-Aqueous Dosing Protocols

Investigators designing cell-based or biochemical assays must account for the >30-fold aqueous solubility gap between indole (0.19 g/100 mL) and oxindole (practically insoluble) . Oxindole requires co-solvent systems: 10 mg/mL in ethanol or DMF, 3 mg/mL in DMSO, or 0.5 mg/mL in ethanol:PBS (1:1) . Procurement specifications should therefore pre-select the appropriate vehicle-compatible batch and purity grade. The higher melting point of oxindole (128 °C vs. 52–54 °C for indole) also confers greater thermal stability during storage and handling, reducing degradation risk in long-term compound libraries .

Antioxidant Scaffold Development: Oxindole Cores with Defined Radical Scavenging Potency

Programmes seeking antioxidant leads with characterised ADMET properties can use oxindole derivatives C1 and C2 as benchmarked starting points. These compounds achieve DPPH IC50 values of 37.39 and 34.68 µM respectively—within 1.2-fold of the standard antioxidant control (29.36 µM)—while simultaneously offering a bioavailability score of 0.55, high GI absorption, and BBB penetration . The DFT-validated preference for meta-hydroxyl substitution (ΔNmax 2.596 eV for C1 vs. 2.477 eV for para-substituted C2) provides a rational design vector for improving charge-transfer-mediated radical scavenging in subsequent optimisation cycles .

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